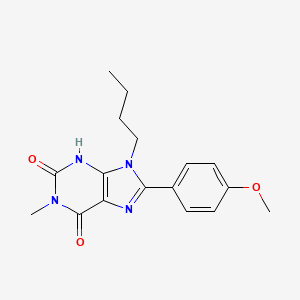
2-Iodo-N-(3-propoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-N-(3-propoxyphenyl)benzamide is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of an iodine atom attached to the benzamide structure, along with a propoxyphenyl group. Aromatic amides are known for their wide range of applications in pharmaceuticals and organic synthesis due to their unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
2-Iodo-N-(3-propoxyphenyl)benzamide can be synthesized from 2-iodobenzoic acid. The synthesis involves the formation of an amide bond between the 2-iodobenzoic acid and 3-propoxyphenylamine. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-Iodo-N-(3-propoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aromatic rings and the amide group can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-Iodo-N-(3-propoxyphenyl)benzamide has several scientific research applications, including:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, particularly in the development of new materials and drugs.
Biological Studies: It is used in biological studies to investigate the interactions of aromatic amides with biological targets, such as enzymes and receptors.
作用機序
The mechanism of action of 2-Iodo-N-(3-propoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the propoxyphenyl group contribute to the compound’s binding affinity and specificity. The compound can form hydrogen bonds, halogen bonds, and π-π interactions with its targets, leading to modulation of their activity .
類似化合物との比較
Similar Compounds
2-Iodobenzamide: Lacks the propoxyphenyl group, resulting in different chemical properties and applications.
2-Iodo-N-phenylbenzamide: Similar structure but without the propoxy group, leading to variations in reactivity and biological activity.
Uniqueness
2-Iodo-N-(3-propoxyphenyl)benzamide is unique due to the presence of both the iodine atom and the propoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and organic synthesis .
特性
CAS番号 |
58494-98-7 |
|---|---|
分子式 |
C16H16INO2 |
分子量 |
381.21 g/mol |
IUPAC名 |
2-iodo-N-(3-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H16INO2/c1-2-10-20-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChIキー |
WFRJGNAAHJLDSL-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


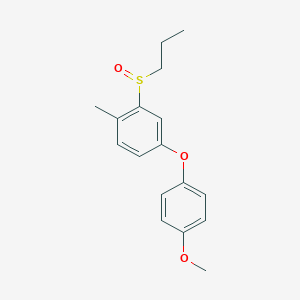

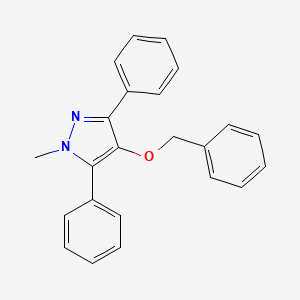
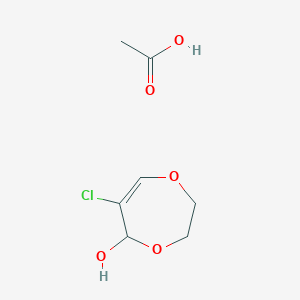
![3-[(Phenoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B14602798.png)
![3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14602805.png)
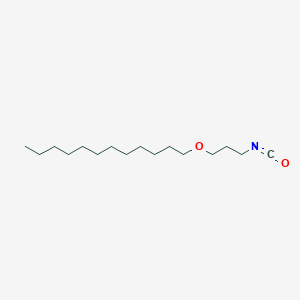
![N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine](/img/structure/B14602812.png)
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B14602831.png)
![1-Nonanone, 1-[7-(3-methylhexyl)-9H-fluoren-2-yl]-](/img/structure/B14602835.png)

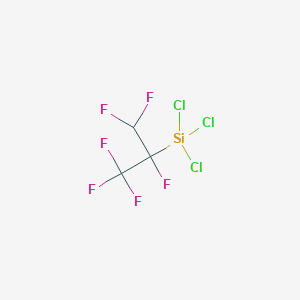
![3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid](/img/structure/B14602863.png)
